1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
The synthesis of complex urea derivatives, including those with indolyl and pyrrolidinyl groups, is a critical area of research. These compounds often exhibit significant biological activity and are explored for various applications in medicinal chemistry and material science. For instance, the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas demonstrated moderate antimicrobial activity, indicating the potential of similar urea derivatives in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Catalysis and Material Science
Urea derivatives are also investigated in catalysis and material science for their ability to form specific interactions and complexes. The complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded sheetlike structures, as studied by Corbin et al. (2001), provides insights into designing new materials with tailored properties (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Bioelectrochemical Applications
Another intriguing application area is the bioelectrochemical conversion of compounds like urea into nitrogen, using modified electrodes. Such research points towards innovative approaches for waste treatment and environmental remediation. Watanabe et al. (2009) discussed the electrochemical conversion of urea to nitrogen gas, highlighting the potential environmental applications of similar chemical processes (Watanabe, Nishi, Hamana, Sekioka, Wang, & Uchiyama, 2009).
Mechanism of Action
Target of Action
The compound, also known as “1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they have shown a broad spectrum of biological activities . .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-3-6-19(7-4-14)26-13-18(11-21(26)27)25-22(28)23-12-16-5-8-20-17(10-16)9-15(2)24-20/h3-10,18,24H,11-13H2,1-2H3,(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFUYKAWQXXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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